molecular formula C9H11BrN2O B12416975 Bromuron-d6

Bromuron-d6

Cat. No.: B12416975
M. Wt: 249.14 g/mol
InChI Key: GSNZNZUNAJCHDO-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bromuron-d6 is a deuterium-labeled derivative of Bromuron, a urea herbicide. The molecular formula of this compound is C9H5D6BrN2O, and it has a molecular weight of 249.14. This compound is primarily used in scientific research due to its stable isotope labeling, which makes it valuable for various analytical and experimental purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bromuron-d6 involves the incorporation of deuterium atoms into the Bromuron molecule. This can be achieved through a series of chemical reactions where hydrogen atoms in Bromuron are replaced with deuterium. The specific reaction conditions and reagents used for this process are proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is carefully controlled to ensure high purity and consistent isotopic labeling. The production methods are designed to meet the stringent requirements of scientific research and analytical applications .

Chemical Reactions Analysis

Types of Reactions: Bromuron-d6, like its non-deuterated counterpart, can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Bromuron-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of Bromuron-d6 is similar to that of Bromuron. As a herbicide, it inhibits photosynthesis in susceptible plants by interfering with the electron transport chain in chloroplasts. This disruption leads to the accumulation of reactive oxygen species, causing cellular damage and ultimately plant death .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for more precise tracking and analysis in various experimental setups, making it a valuable tool for researchers .

Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

249.14 g/mol

IUPAC Name

3-(4-bromophenyl)-1,1-bis(trideuteriomethyl)urea

InChI

InChI=1S/C9H11BrN2O/c1-12(2)9(13)11-8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13)/i1D3,2D3

InChI Key

GSNZNZUNAJCHDO-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)NC1=CC=C(C=C1)Br)C([2H])([2H])[2H]

Canonical SMILES

CN(C)C(=O)NC1=CC=C(C=C1)Br

Origin of Product

United States

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